molecular formula C12H17N3O B8322741 N-{3-amino-4-[(cyclopropylmethyl)amino]phenyl}acetamide

N-{3-amino-4-[(cyclopropylmethyl)amino]phenyl}acetamide

Cat. No. B8322741
M. Wt: 219.28 g/mol
InChI Key: UKIZCQLIUDDBJR-UHFFFAOYSA-N
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Patent
US07030139B2

Procedure details

Following general procedure 2C: N-{4-[(cyclopropylmethyl)amino]-3-nitrophenyl}acetamide (7.0 g, 28 mmol) was hydrogenated in ethyl acetate (300 mL) with 10% Pd/C (0.8 g) at 25 psi H2 in Parr shaker. After work up, isolated the desired product (5.5 g, 89%).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.8 g
Type
catalyst
Reaction Step Three
Yield
89%

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][NH:5][C:6]2[CH:11]=[CH:10][C:9]([NH:12][C:13](=[O:15])[CH3:14])=[CH:8][C:7]=2[N+:16]([O-])=O)[CH2:3][CH2:2]1>C(OCC)(=O)C.[Pd]>[NH2:16][C:7]1[CH:8]=[C:9]([NH:12][C:13](=[O:15])[CH3:14])[CH:10]=[CH:11][C:6]=1[NH:5][CH2:4][CH:1]1[CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
C1(CC1)CNC1=C(C=C(C=C1)NC(C)=O)[N+](=O)[O-]
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0.8 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1NCC1CC1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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